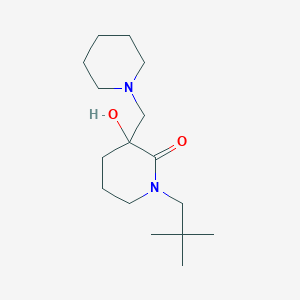![molecular formula C17H18BrNO2S B6001609 2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BBA and is synthesized through a multi-step process. BBA is a thioamide derivative that has shown promising results in various preclinical studies. In
作用機序
The mechanism of action of BBA is not fully understood. However, it has been suggested that BBA exerts its anti-tumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. BBA has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
BBA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBA has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Moreover, BBA has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which are involved in oxidative stress.
実験室実験の利点と制限
BBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, BBA has shown promising results in various preclinical studies, making it an attractive compound for further research. However, BBA has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, BBA has not been tested in clinical trials, and its safety and efficacy in humans are not yet established.
将来の方向性
There are several future directions for BBA research. Firstly, further studies are needed to elucidate the mechanism of action of BBA fully. Secondly, BBA should be tested in clinical trials to establish its safety and efficacy in humans. Thirdly, the potential use of BBA in combination with chemotherapy drugs should be explored further. Fourthly, the potential use of BBA in the treatment of other diseases such as neurodegenerative diseases should be investigated. Finally, the development of new synthetic routes for BBA and its analogs should be explored to improve its pharmacological properties.
Conclusion
In conclusion, BBA is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive compound for further research. Although its mechanism of action is not fully understood, BBA has shown promising results in various preclinical studies. Further studies are needed to elucidate its mechanism of action fully and establish its safety and efficacy in humans.
合成法
The synthesis of BBA involves a multi-step process that starts with the reaction of 2-bromobenzyl bromide and thiourea in the presence of potassium hydroxide. The resulting product is then reacted with 4-ethoxyaniline to form the final product, BBA. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
BBA has shown potential therapeutic applications in various preclinical studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. BBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, BBA has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVKGJOTJDTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propylidene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001532.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-2-furamide](/img/structure/B6001562.png)
![1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6001567.png)
![2-[2-({[5-(4-bromophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6001572.png)
![4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]-N-(2-pyridinylmethyl)benzenesulfonamide](/img/structure/B6001576.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001588.png)
![2-[({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6001600.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6001605.png)
![[2-({4-methoxy-3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6001606.png)
![(4aS*,8aR*)-2-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]decahydroisoquinoline](/img/structure/B6001614.png)
![1-(1-adamantyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B6001626.png)
